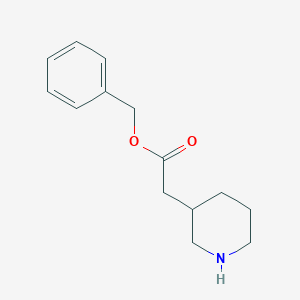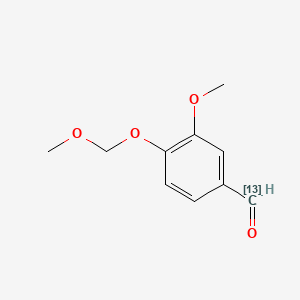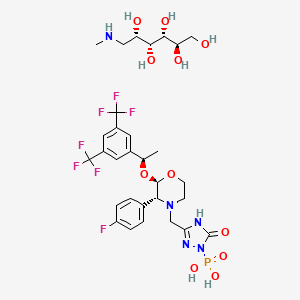
(1'R,2S,3S)-Fosaprepitant Dimeglumine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’R,2S,3S)-Fosaprepitant Dimeglumine is a water-soluble prodrug of aprepitant, which is a neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound is converted to aprepitant in the body, which then exerts its antiemetic effects by blocking the action of substance P, a neuropeptide associated with vomiting.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2S,3S)-Fosaprepitant Dimeglumine involves multiple steps, starting from the appropriate chiral precursors. The key steps include the formation of the fosaprepitant core structure, followed by the introduction of the dimeglumine moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of (1’R,2S,3S)-Fosaprepitant Dimeglumine follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(1’R,2S,3S)-Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Hydrolysis: Conversion to aprepitant in the body.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution: Reactions with other chemical entities.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by enzymes in the body.
Oxidation and Reduction: Catalysts such as cytochrome P450 enzymes.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products
The major product of hydrolysis is aprepitant, which is the active form of the drug. Other metabolic products may include oxidized or reduced forms, depending on the specific metabolic pathways involved.
科学的研究の応用
(1’R,2S,3S)-Fosaprepitant Dimeglumine has several scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of prodrugs.
Biology: Investigating the role of NK1 receptors in various physiological processes.
Medicine: Developing antiemetic therapies for CINV and PONV.
Industry: Optimizing the production and formulation of antiemetic drugs.
作用機序
The mechanism of action of (1’R,2S,3S)-Fosaprepitant Dimeglumine involves its conversion to aprepitant, which then acts as an NK1 receptor antagonist. Aprepitant binds to NK1 receptors in the central nervous system, blocking the action of substance P. This prevents the transmission of signals that trigger vomiting, thereby exerting its antiemetic effects.
類似化合物との比較
Similar Compounds
Aprepitant: The active form of (1’R,2S,3S)-Fosaprepitant Dimeglumine.
Rolapitant: Another NK1 receptor antagonist used for similar indications.
Netupitant: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
(1’R,2S,3S)-Fosaprepitant Dimeglumine is unique due to its water solubility and prodrug nature, allowing for intravenous administration and rapid conversion to aprepitant. This provides an advantage in clinical settings where oral administration may not be feasible.
特性
分子式 |
C30H39F7N5O11P |
|---|---|
分子量 |
809.6 g/mol |
IUPAC名 |
[3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m10/s1 |
InChIキー |
UGJUJYSRBQWCEK-ROYGJVESSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


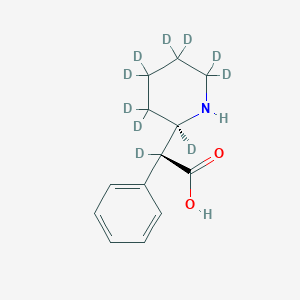
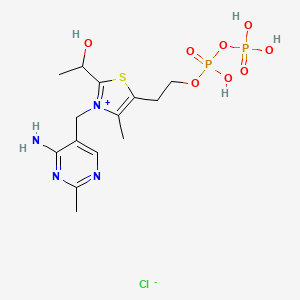
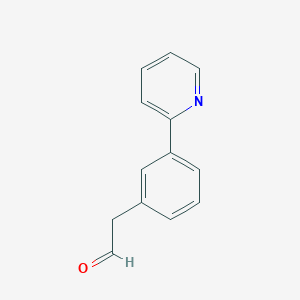
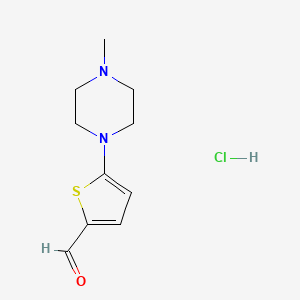

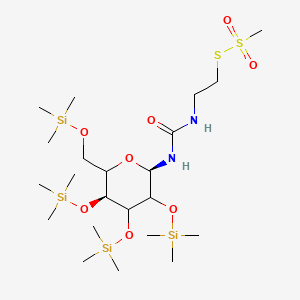
![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)


